

Ralimetinib Mesylate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Ralimetinib Mesylate*

Cat. No.: B1680505

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This in-depth guide provides a comprehensive overview of **Ralimetinib Mesylate** (LY2228820), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound.

Core Compound Characteristics

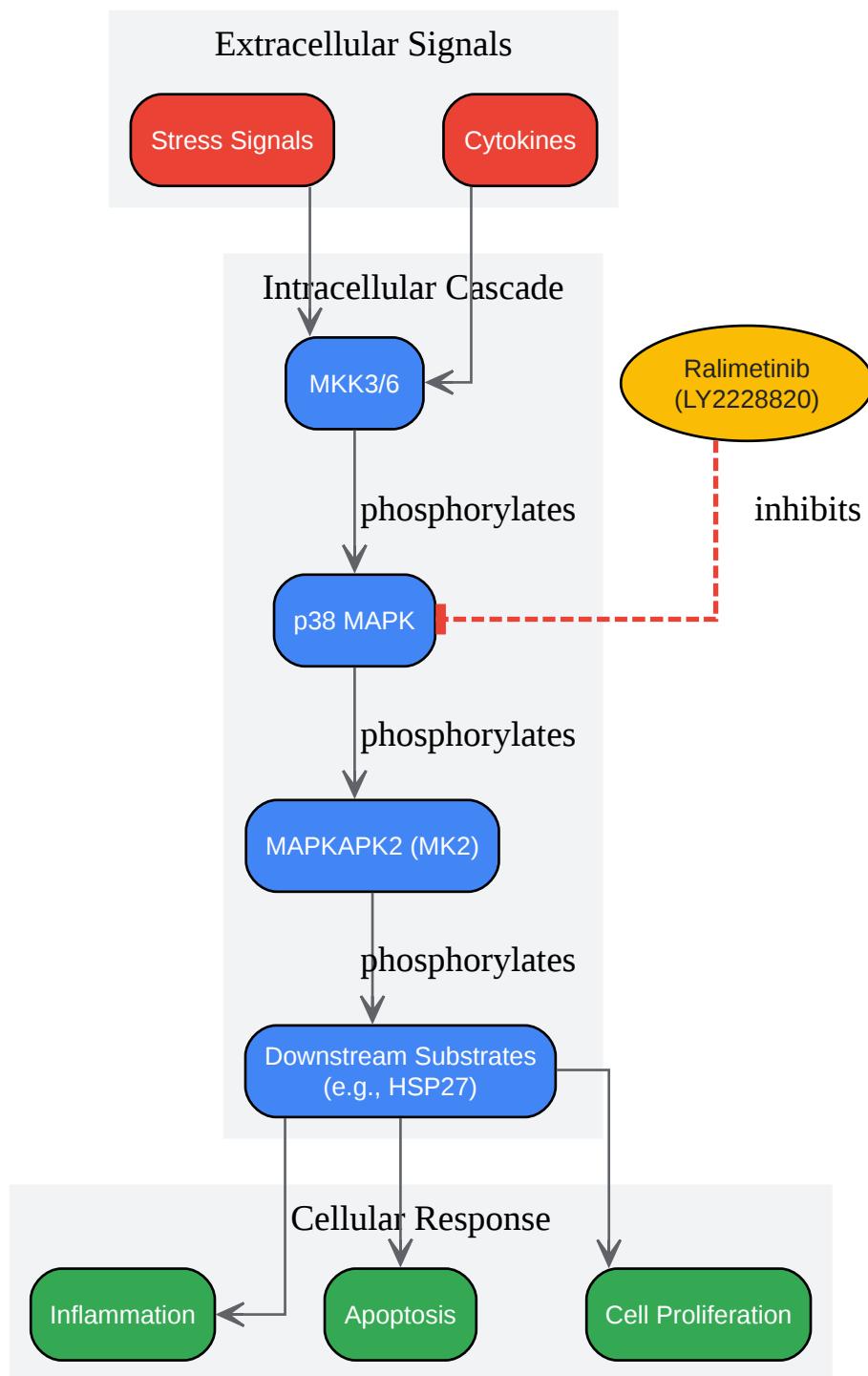
Ralimetinib Mesylate is the dimesylate salt form of Ralimetinib.^[1] It is a tri-substituted imidazole derivative that has been investigated for its potential anti-inflammatory and antineoplastic activities.^{[1][2]} The compound is also known by its laboratory code LY2228820.^{[3][4]}

Identifier	Value	Source
CAS Number	862507-23-1	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C26H37FN6O6S2	[1] [3]
Molecular Weight	612.74 g/mol	[2] [3] [4] [6] [7] [9]
Synonyms	LY2228820 dimesylate, Ralimetinib dimesylate	[1] [3] [5]

Mechanism of Action: Targeting the p38 MAPK Pathway

Ralimetinib is a potent, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[3][4][7] The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to external stress signals, inflammation, and apoptosis. By selectively inhibiting p38 MAPK, Ralimetinib effectively blocks the downstream phosphorylation of key substrates, such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), thereby modulating the expression of pro-inflammatory cytokines and other cellular processes.[1][3][6][7]

The inhibitory action of Ralimetinib on the p38 MAPK pathway can be visualized as follows:

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Caption: Ralimetinib's inhibition of the p38 MAPK signaling pathway.

Experimental Protocols: Assessing Ralimetinib Activity

To evaluate the efficacy and mechanism of Ralimetinib, specific and validated experimental protocols are essential. The following outlines a standard in vitro kinase assay to determine the inhibitory activity of Ralimetinib on p38 MAPK.

In Vitro p38 α Kinase Inhibition Assay

This assay quantifies the ability of Ralimetinib to inhibit the phosphorylation of a specific substrate by recombinant human p38 α .

Materials:

- Recombinant human p38 α enzyme
- Biotinylated substrate peptide (e.g., Biotin-KKV-ATF2-KK)
- ATP (Adenosine triphosphate)
- **Ralimetinib Mesylate** (or LY2228820)
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
- Stop solution (e.g., 100 mM EDTA)
- Streptavidin-coated microplates
- Phospho-specific antibody (e.g., Anti-phospho-ATF2)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **Ralimetinib Mesylate** in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
- Kinase Reaction:
 - Add 10 µL of diluted Ralimetinib or vehicle (DMSO) to the wells of a microplate.
 - Add 20 µL of a solution containing the p38 α enzyme and the biotinylated substrate peptide in kinase reaction buffer.
 - Pre-incubate for 10 minutes at room temperature.
 - Initiate the kinase reaction by adding 20 µL of ATP solution in kinase reaction buffer.
 - Incubate for 60 minutes at 30°C.
- Reaction Termination: Stop the reaction by adding 50 µL of stop solution.
- Detection:
 - Transfer 50 µL of the reaction mixture to a streptavidin-coated microplate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
 - Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
 - Add the phospho-specific primary antibody and incubate for 60 minutes.
 - Wash the plate three times.
 - Add the HRP-conjugated secondary antibody and incubate for 60 minutes.
 - Wash the plate five times.
 - Add the chemiluminescent substrate and measure the signal using a plate reader.
- Data Analysis: Calculate the percent inhibition for each Ralimetinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Assessment

The anti-inflammatory and anti-tumorigenic potential of Ralimetinib has been evaluated in various preclinical models. A common model to assess its anti-inflammatory properties is the lipopolysaccharide (LPS)-induced cytokine production model in rodents.

LPS-Induced TNF- α Production in Mice

Procedure:

- Animal Acclimation: Acclimate male BALB/c mice for at least one week before the experiment.
- Compound Administration: Administer **Ralimetinib Mesylate** or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.
- LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 100 μ g/kg).
- Sample Collection: At the peak of the inflammatory response (e.g., 90 minutes post-LPS challenge), collect blood samples via cardiac puncture into tubes containing an anticoagulant.
- Cytokine Analysis: Separate plasma by centrifugation and measure the concentration of TNF- α using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis: Determine the dose-dependent inhibition of TNF- α production by Ralimetinib and calculate the ED50 value.

Conclusion

Ralimetinib Mesylate is a well-characterized, selective inhibitor of p38 MAPK with demonstrated in vitro and in vivo activity. Its specific mechanism of action makes it a valuable tool for research into p38 MAPK-mediated signaling and a potential therapeutic agent for inflammatory diseases and certain cancers. The protocols described herein provide a foundational framework for the continued investigation and development of this and similar compounds.

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